3,7-Dihydroxyflavone

Vue d'ensemble

Description

La 3,7-Dihydroxyflavone est un composé flavonoïde connu pour ses propriétés antioxydantes. Les flavonoïdes sont des composés polyphénoliques largement distribués dans le règne végétal et connus pour leurs effets bénéfiques sur la santé. La this compound, en particulier, a été étudiée pour ses propriétés pharmacologiques potentielles, notamment ses activités anti-inflammatoires, antioxydantes et anticancéreuses .

Applications De Recherche Scientifique

La 3,7-Dihydroxyflavone a une large gamme d'applications en recherche scientifique :

Chimie : Utilisée comme brique de base pour synthétiser des dérivés flavonoïdes plus complexes.

Biologie : Étudiée pour son rôle dans la modulation des activités enzymatiques et des voies de signalisation.

Industrie : Utilisée dans le développement de formulations antioxydantes pour les produits alimentaires et cosmétiques.

5. Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec diverses cibles moléculaires et voies. Elle exerce ses effets principalement par son activité antioxydante, qui implique le piégeage des radicaux libres et la chélation des ions métalliques. De plus, elle module les voies de signalisation liées à l'inflammation et à la prolifération cellulaire .

Composés similaires :

7,8-Dihydroxyflavone : Connu pour ses effets neuroprotecteurs et sa capacité à activer la voie de la tyrosine kinase du récepteur de la tropomyosine B (TrkB).

Chrysine : Un autre flavonoïde aux propriétés anxiolytiques et anti-inflammatoires.

Unicité : La this compound est unique en raison de son motif d'hydroxylation spécifique, qui contribue à ses propriétés antioxydantes et pharmacologiques distinctes. Contrairement à la 7,8-Dihydroxyflavone, qui est principalement étudiée pour ses effets neuroprotecteurs, la this compound a un éventail d'applications plus large, y compris des activités anticancéreuses et anti-inflammatoires .

Mécanisme D'action

Target of Action

3,7-Dihydroxyflavone, a type of flavonoid, has been reported to interact with several targets. One of the primary targets is the pyridoxal phosphatase (PDXP) . PDXP is an enzyme that controls the levels of pyridoxal 5’-phosphate (PLP), the co-enzymatically active form of vitamin B6 . Another target is the serum albumin .

Mode of Action

This compound interacts with its targets in a specific manner. It acts as a direct and potent inhibitor of PDXP . It binds and reversibly inhibits PDXP with low micromolar affinity and sub-micromolar potency .

Biochemical Pathways

The inhibition of PDXP by this compound affects the vitamin B6 pathway. This inhibition leads to an increase in the levels of PLP in the murine hippocampus .

Pharmacokinetics

It’s known that the compound is rarely found in nature due to its o-dihydroxy structure at c7 and c8 positions of the a ring . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are significant. In mouse hippocampal neurons, this compound increases PLP in a PDXP-dependent manner . This suggests that the compound could have potential therapeutic applications in cognitive improvement in several mouse models .

Action Environment

It’s known that the compound is found in plants in the central and southern united states

Safety and Hazards

Analyse Biochimique

Biochemical Properties

3,7-Dihydroxyflavone has been reported to interact with various enzymes and proteins. For instance, it has been found to be a direct and potent inhibitor of pyridoxal phosphatase, an enzyme that controls levels of pyridoxal 5’-phosphate, the co-enzymatically active form of vitamin B6 . It binds and reversibly inhibits pyridoxal phosphatase with low micromolar affinity and sub-micromolar potency .

Cellular Effects

This compound has shown to have various effects on cells and cellular processes. It has been reported to have many pharmacological effects such as antioxidant, anti-inflammation, cardiovascular regulation, etc . It also shows anti-inflammatory activity by inhibiting the release of histamine, pro-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific receptors. It has been found to be a competitive inhibitor of pyridoxal phosphatase . These results are important since they offer an alternative mechanism for the effects of this compound in cognitive improvement in several mouse models .

Temporal Effects in Laboratory Settings

It has been reported that this compound can increase pyridoxal 5’-phosphate in a pyridoxal phosphatase-dependent manner in mouse hippocampal neurons .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been reported that this compound can alleviate metabolic syndrome in female mice .

Metabolic Pathways

It has been reported that this compound can provoke TrkB and its downstream PI3K/Akt and MAPK activation in mouse brain upon intraperitoneal or oral administration .

Transport and Distribution

It has been reported that this compound is a bioavailable chemical that can pass through the blood-brain barrier .

Subcellular Localization

The subcellular localization of this compound is yet to be fully understood. It has been reported that one jasmonate-induced glycosyl hydrolase localized to the nucleus, along with a potential product of its activity (7,4’-dihydroxyflavone) .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La synthèse de la 3,7-Dihydroxyflavone implique généralement des réactions en plusieurs étapes. Une méthode courante commence avec le pyrogallol comme matière première. Les étapes comprennent l'introduction d'un groupe acétyle, la protection des groupes hydroxyles phénoliques, la réduction sélective des groupes hydroxyles, la condensation aldolique avec le benzaldéhyde et enfin une réaction de cyclisation sous catalyse d'iode .

Méthodes de production industrielle : Pour la production industrielle, la méthode consiste à utiliser le méthanol et le tétrahydrofuranne comme solvants et le carbone de palladium comme accélérateur. La réaction est effectuée dans un autoclave à 40 °C, suivie d'une filtration, d'une concentration, d'une cristallisation et d'une filtration pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions : La 3,7-Dihydroxyflavone subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courantes :

Oxydation : Implique généralement des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Utilise généralement des réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Implique souvent des réactions d'halogénation utilisant des réactifs tels que le brome ou le chlore.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de quinones, tandis que la réduction peut produire des dérivés dihydro .

Comparaison Avec Des Composés Similaires

7,8-Dihydroxyflavone: Known for its neuroprotective effects and ability to activate the tropomyosin receptor kinase B (TrkB) pathway.

Chrysin: Another flavonoid with anxiolytic and anti-inflammatory properties.

Uniqueness: 3,7-Dihydroxyflavone is unique due to its specific hydroxylation pattern, which contributes to its distinct antioxidant and pharmacological properties. Unlike 7,8-Dihydroxyflavone, which is primarily studied for its neuroprotective effects, this compound has a broader range of applications, including anticancer and anti-inflammatory activities .

Propriétés

IUPAC Name |

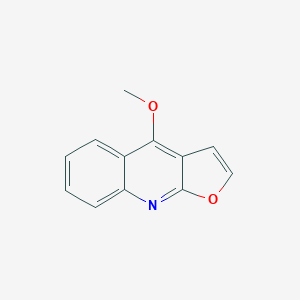

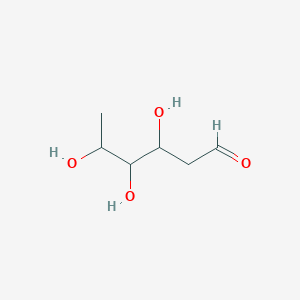

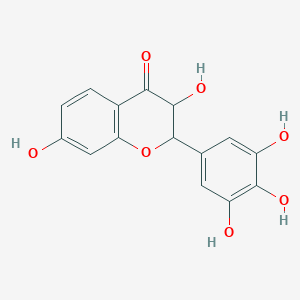

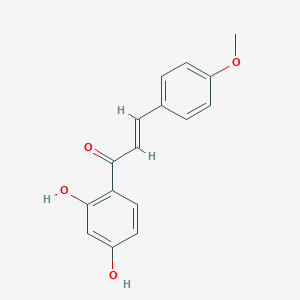

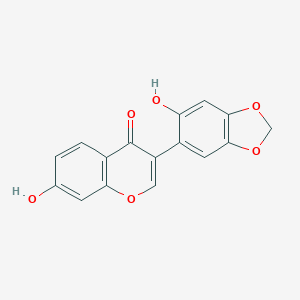

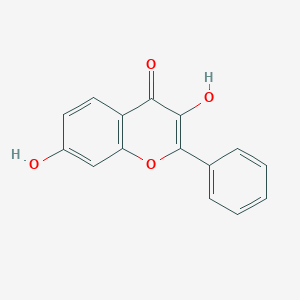

3,7-dihydroxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-6-7-11-12(8-10)19-15(14(18)13(11)17)9-4-2-1-3-5-9/h1-8,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQJWDYDYIJWKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197705 | |

| Record name | 7,3'-dihydroxyflavonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492-00-2 | |

| Record name | 3,7-Dihydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dihydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,3'-dihydroxyflavonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-DIHYDROXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O948D0K9BQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3,7-Dihydroxyflavone has been shown to interact with various biological targets. It acts as a potent inhibitor of Cytochrome P450 (CYP) 1A1 and 1A2 enzymes, which are involved in the metabolism of xenobiotics, including many drugs and procarcinogens [, ]. This inhibition occurs through a competitive mechanism for CYP1A1 and a mixed-type inhibition for CYP1A2, suggesting that this compound directly interacts with the enzyme active sites []. Furthermore, it can induce apoptosis (programmed cell death) in leukemia cells through both caspase-dependent and caspase-calpain-dependent pathways, indicating interaction with components of these cell death signaling cascades []. Additionally, it exhibits antioxidant activity by scavenging free radicals like DPPH•, ABTS• +, and O2• − and quenching singlet oxygen [, ]. The exact mechanisms of these interactions require further investigation.

A:

- Spectroscopic data:

- UV-Vis Spectroscopy: Exhibits characteristic absorption bands depending on pH and solvent, indicating the presence of different protolytic and tautomeric forms [].

- Fluorescence Spectroscopy: Shows fluorescence emission depending on the solvent and pH, which can be used for analytical purposes [, ].

- FTIR and Raman Spectroscopy: Provide information about vibrational modes of the molecule, particularly the hydroxyl and carbonyl groups [].

- NMR Spectroscopy (1H and 13C): Provides detailed structural information about the molecule, including the position of hydroxyl groups [, ].

A: The stability of this compound is influenced by factors like pH, temperature, light, and the presence of oxidizing agents. Studies have shown that it undergoes degradation under prolonged exposure to air and elevated temperatures []. The presence of glucose can also affect its interaction with plasma proteins, suggesting potential stability and solubility changes in biological environments [].

A: Computational chemistry methods, particularly Density Functional Theory (DFT), have been used to study the electronic structure, tautomeric equilibria, and antioxidant properties of this compound [, ]. DFT calculations have provided insights into the mechanisms of proton transfer in the excited state, radical scavenging activity, and oxidation potentials [, ]. These studies contribute to understanding the structure-activity relationships and predicting potential biological effects.

A: The structure of this compound significantly influences its activity. The presence and position of hydroxyl groups are crucial for its antioxidant activity, with the 3- and 7- hydroxyl groups playing a key role in scavenging free radicals and quenching singlet oxygen [, ]. Studies on structurally related flavonoids indicate that the presence of a 2,3-double bond in the C ring and specific hydroxyl group substitutions on the A and B rings contribute to enhanced cytotoxicity against leukemia cells []. Additionally, the number and position of hydroxyl groups affect its binding affinity to plasma proteins in the presence of glucose [].

A: Yes, this compound exhibits promising in vitro efficacy. It effectively inhibits the growth of various tumor cell lines, including leukemia, melanoma, and glioblastoma cells [, ]. In vivo studies using Caenorhabditis elegans demonstrated that this compound could inhibit egg hatching and larval development, highlighting its potential anthelmintic properties []. Further research is needed to validate these findings and explore its efficacy in other animal models.

ANone: A range of analytical techniques is employed to study this compound:

- Spectroscopy: UV-Vis, fluorescence, and NMR spectroscopy are used for structural characterization, identification, and quantification [, , , ].

- Chromatography: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used for separation and identification, often coupled with mass spectrometry (MS) for accurate detection and quantification [, , ].

- Electrochemical methods: Cyclic Voltammetry is used to determine oxidation potentials, which are useful for understanding antioxidant mechanisms [].

A: Research on this compound has evolved from its initial discovery and characterization to exploring its diverse biological activities and potential therapeutic applications. Early studies focused on its spectroscopic properties and analytical methods for detection [, ]. Subsequent research delved into its interactions with enzymes like Cytochrome P450s, revealing its potential as a modulator of drug metabolism [, ]. More recently, studies have investigated its anticancer, antioxidant, and anthelmintic properties, paving the way for potential therapeutic development [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.